![molecular formula C20H21ClO4 B14260337 Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate CAS No. 388632-17-5](/img/structure/B14260337.png)
Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate involves the reaction of N-(4-chlorobenzoyl)-tyramine with acetone and chloroform in the presence of alkali . The reaction is carried out at a temperature range of 10° to 40°C. The product is then purified through recrystallization from acetone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be used to convert the compound into its reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of lipid-regulating agents and their chemical properties.
Biology: The compound is studied for its effects on lipid metabolism and its potential therapeutic applications.
Industry: The compound is used in the formulation of various pharmaceutical products.
Mechanism of Action
The mechanism of action of Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate involves its transformation into fenofibric acid in the body . Fenofibric acid then acts on the liver to regulate cholesterol levels by inhibiting cholesterol synthesis and esterification. This leads to a reduction in circulating cholesterol levels and helps prevent cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
Bezafibrate: Another lipid-regulating agent with similar properties.
Clofibrate: Used for similar therapeutic purposes but has different chemical properties.
Fenofibric Acid: The active metabolite of fenofibrate with similar effects.
Uniqueness
Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is unique due to its specific chemical structure, which allows it to be effectively transformed into fenofibric acid in the body. This transformation is crucial for its lipid-regulating effects .
Properties
CAS No. |
388632-17-5 |
|---|---|
Molecular Formula |
C20H21ClO4 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C20H21ClO4/c1-4-13-24-19(23)20(2,3)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-12H,4,13H2,1-3H3 |
InChI Key |
MOURCOMINDCMDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


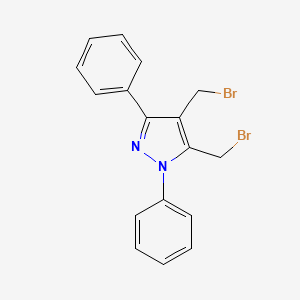
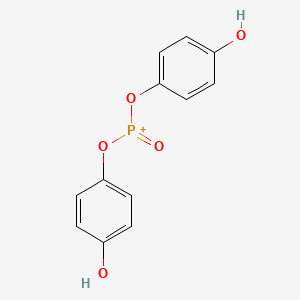
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
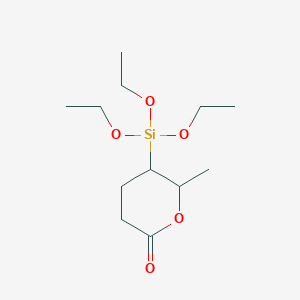

![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
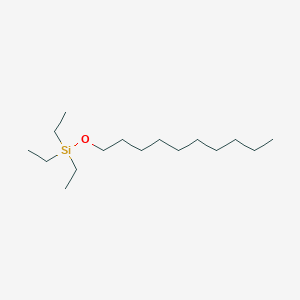
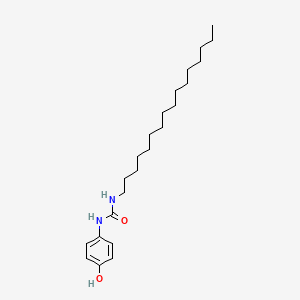
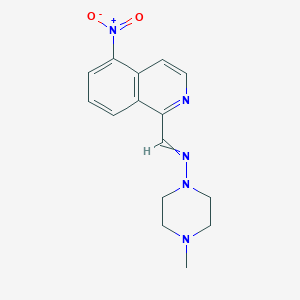
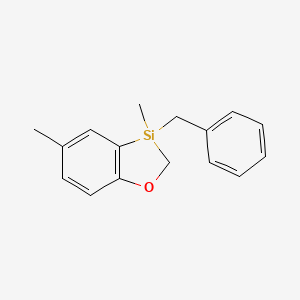
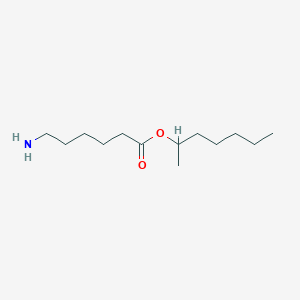
silane](/img/structure/B14260347.png)
![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
